molecular formula C10H11NO4 B14191006 Methyl 3-acetylamino-5-hydroxybenzoate CAS No. 885044-44-0

Methyl 3-acetylamino-5-hydroxybenzoate

Cat. No.: B14191006
CAS No.: 885044-44-0
M. Wt: 209.20 g/mol
InChI Key: SHEVCVDICUNRRA-UHFFFAOYSA-N
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Description

Methyl 3-acetylamino-5-hydroxybenzoate is a benzoic acid derivative featuring a methyl ester group at the carboxyl position, an acetylated amino substituent at the 3-position, and a hydroxyl group at the 5-position.

Properties

CAS No.

885044-44-0

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 3-acetamido-5-hydroxybenzoate

InChI

InChI=1S/C10H11NO4/c1-6(12)11-8-3-7(10(14)15-2)4-9(13)5-8/h3-5,13H,1-2H3,(H,11,12)

InChI Key

SHEVCVDICUNRRA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-acetylamino-5-hydroxybenzoate can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes as described above but on a larger scale. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-acetylamino-5-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetylamino group can be reduced to an amino group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylamino or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Methyl 3-acetylamino-5-hydroxybenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-acetylamino-5-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. The hydroxy group can participate in redox reactions, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 3-acetylamino-5-hydroxybenzoate belongs to a family of substituted benzoates with structural analogs differing in substituent types, positions, or functional group modifications. Below is a systematic comparison based on structural features, reactivity, and applications:

Structural Analogs and Substituent Variations

Key analogs include:

Compound Name Substituents Similarity Score (if available) Key Features
Methyl 3-amino-5-methoxybenzoate 3-amino, 5-methoxy, methyl ester 0.89 Methoxy group increases lipophilicity; free amino group enhances reactivity.
Methyl-3-amino-4-hydroxybenzoate 3-amino, 4-hydroxy, methyl ester Not provided Positional isomer (hydroxyl at 4-position); forms benzoxazole derivatives.
3-Amino-5-hydroxybenzoic acid 3-amino, 5-hydroxy, free acid 0.91 Carboxylic acid form; higher acidity and water solubility.
Sodium 5-amino-2-hydroxybenzoate 5-amino, 2-hydroxy, sodium salt 0.89 Ionic form improves solubility; substituents alter electronic distribution.

Critical Differences :

  • Substituent Positions: The hydroxyl group at the 5-position in the target compound contrasts with analogs like Methyl-3-amino-4-hydroxybenzoate (hydroxyl at 4-position), which undergoes cyclization to form benzoxazole rings . Positional isomerism significantly affects reactivity and biological activity.
  • Ionic vs. Ester Forms: Sodium salts (e.g., Sodium 5-amino-2-hydroxybenzoate) exhibit higher aqueous solubility, while methyl esters (e.g., the target compound) are more lipophilic, influencing their pharmacokinetic profiles .
Analytical Characterization

While direct data for this compound are unavailable, analogs like methyl shikimate () provide context for ester characterization. Key techniques include:

  • NMR: Distinct signals for acetyl (δ ~2.1 ppm in $^1$H NMR) and hydroxyl protons (broad peak at δ ~5–6 ppm) would differentiate it from analogs like Methyl 3-amino-5-methoxybenzoate (methoxy δ ~3.8 ppm) .
  • HPLC: Retention times vary with lipophilicity; the acetyl group may delay elution compared to free amino analogs .

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